molecular formula C22H21N4NaO6S B14482319 Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt CAS No. 67875-02-9

Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt

Cat. No.: B14482319
CAS No.: 67875-02-9
M. Wt: 492.5 g/mol
InChI Key: KFFWWEZDABCZCU-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt is an organosulfur compound. It is a derivative of benzenesulfonic acid, characterized by the presence of azo groups and ethoxyphenyl substituents. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt typically involves the diazotization of 4-ethoxyaniline followed by coupling with 2,5-dimethoxyaniline. The resulting azo compound is then sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group. Finally, the sodium salt is formed by neutralizing the sulfonic acid with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous reactors, such as falling film reactors, are often used to ensure efficient sulfonation reactions. The process involves the reaction of 4-ethoxyaniline and 2,5-dimethoxyaniline with sulfur trioxide, followed by neutralization with sodium hydroxide or sodium carbonate .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt involves its interaction with molecular targets through its sulfonic acid and azo groups. The sulfonic acid group enhances the compound’s solubility in water, allowing it to interact with various biological molecules. The azo groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid
  • Sodium benzenesulfonate
  • Sulfanilic acid
  • p-Toluenesulfonic acid

Uniqueness

Benzenesulfonic acid, 4-[[4-[(4-ethoxyphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt is unique due to its combination of sulfonic acid and azo groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring both hydrophilicity and the ability to undergo redox reactions .

Properties

CAS No.

67875-02-9

Molecular Formula

C22H21N4NaO6S

Molecular Weight

492.5 g/mol

IUPAC Name

sodium;4-[[4-[(4-ethoxyphenyl)diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C22H22N4O6S.Na/c1-4-32-17-9-5-15(6-10-17)23-25-19-13-22(31-3)20(14-21(19)30-2)26-24-16-7-11-18(12-8-16)33(27,28)29;/h5-14H,4H2,1-3H3,(H,27,28,29);/q;+1/p-1

InChI Key

KFFWWEZDABCZCU-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2OC)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])OC.[Na+]

Origin of Product

United States

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